4-Methoxyazobenzene

Description

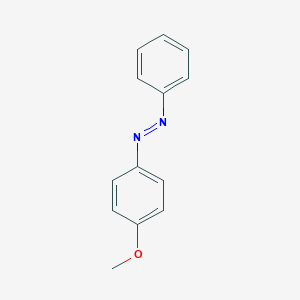

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)-phenyldiazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-16-13-9-7-12(8-10-13)15-14-11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCRPKOHRIXSEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870967 | |

| Record name | 1-(4-Methoxyphenyl)-2-phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2396-60-3, 21650-49-7 | |

| Record name | 4-Methoxyazobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2396-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazene, (4-methoxyphenyl)phenyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021650497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxyazobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methoxyphenyl)-2-phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxyazobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Energy Storage Applications

Molecular Solar Thermal Energy Storage (MOST)

4-Methoxyazobenzene has been utilized in solid-state molecular solar thermal energy storage systems. When occluded within metal-organic frameworks (MOFs), such as Zn₂(BDC)₂(DABCO), MOAB exhibits near-quantitative photoisomerization from the E to the Z isomer under UV light irradiation. This process enables efficient energy storage, achieving an energy density of approximately 101 J/g with a half-life of the Z isomer of about 6 days at ambient temperature . The ability to retrieve energy as heat during thermal relaxation back to the ground-state E isomer makes MOAB a promising candidate for sustainable energy applications.

Photochemical Phase Change Materials

Photochemical Phase Change Materials (PCMs)

Recent studies have shown that crystalline mixtures of azobenzene and 4-methoxyazobenzene can function as photochemical phase change materials. These materials can store latent heat at or below ambient temperatures, with the potential to release energy upon exposure to light or heat stimuli. The binary mixtures can store and release up to 266 J/g of latent heat energy, demonstrating their effectiveness in thermal management applications . The phase transition properties of these materials allow for innovative designs in thermal energy storage systems.

Molecular Switching and Photoreactivity

Molecular Machines and Switches

4-Methoxyazobenzene serves as a key component in the development of light-powered molecular machines due to its ability to undergo reversible photoisomerization. Studies have demonstrated that when encapsulated in flexible coordination cages, MOAB exhibits distinct switching properties influenced by its confined environment. This behavior is crucial for constructing efficient molecular switches that can be used in various applications, including sensing and actuation .

Photoreactions

The compound has also been investigated for its solvent-controllable photoreaction capabilities, allowing it to produce various derivatives such as 1-aryl-1H-benzimidazoles and N-arylbenzene-1,2-diamines upon irradiation . This versatility enhances its utility in organic synthesis and materials development.

Case Studies

Chemical Reactions Analysis

Photoreduction and Solvent-Controlled Product Formation

Under UV irradiation (365–419 nm) in acidic media, 4-methoxyazobenzene undergoes photoreduction followed by solvent-directed transformations:

Mechanistic pathway :

-

Protonation : HCl protonates the azo group

-

Photoredox : Electron transfer generates 4-methoxyhydrazobenzene intermediate

-

Divergent pathways :

-

In DMF: o-Semidine rearrangement forms diamines

-

In acetal: Condensation with in situ acetaldehyde yields benzimidazoles

-

Substitution Effects on Photoreaction Efficiency

Systematic studies with para-substituted derivatives (X = H, Cl, Br, CH₃, OCH₃) reveal:

| Substituent (X) | Diamine Yield (3a–3g) | Benzimidazole Yield (4a–4g) |

|---|---|---|

| -H | 78% | 89% |

| -Cl | 82% | 85% |

| -OCH₃ | 75% | 81% |

Electron-donating groups slightly enhance diamine formation, while electron-withdrawing groups favor benzimidazole production.

Acid Concentration Dependence

HCl concentration critically regulates product distribution:

| HCl Concentration | DMF System | Acetal System |

|---|---|---|

| 0.5 M | 78% 3a | – |

| 0.16 M | – | 89% 4a |

| <0.1 M | Incomplete conversion | Side product formation |

Higher acid concentrations stabilize protonated intermediates for diamine formation, while moderate acidity promotes acetaldehyde-mediated cyclization.

Wavelength-Dependent Photodynamics

Action spectra analysis reveals:

-

365 nm irradiation : Optimal for diamine synthesis (quantum yield Φ = 0.42 ± 0.03)

-

419 nm irradiation : Maximizes benzimidazole production (Φ = 0.38 ± 0.02)

Transient absorption spectroscopy shows distinct excited-state lifetimes:

Comparison with Similar Compounds

Comparison with Similar Azobenzene Derivatives

Structural and Electronic Properties

Key Observations :

Isomerization Kinetics and Thermodynamics

Table 1: Thermal Cis→Trans Isomerization Rates in Ionic Liquids

| Temperature (K) | BMIM PF₆ (10⁻⁶ kₒbₛ/s⁻¹) | BMIM Tf₂N (10⁻⁶ kₒbₛ/s⁻¹) |

|---|---|---|

| 288 | 1.19 ± 0.1 | 1.16 ± 0.2 |

| 298 | 6.83 ± 0.1 | 4.19 ± 0.7 |

| 313 | 25.5 ± 0.2 | 24.1 ± 0.1 |

Comparison with Other Derivatives :

Electrochemical Performance in RFBs

Table 2: Solubility and Redox Properties

| Compound | Solubility (M) | Redox Potential (V vs. Li⁺/Li) | Stability (Cycles @ 1 M) |

|---|---|---|---|

| 4-Methoxyazobenzene | 4–5 (DMF) | –1.2 to –1.4 | >100 cycles |

| AB | 4–5 (DMF) | –1.0 to –1.2 | Limited (<50 cycles) |

| HAB | 2–3 (DMF) | –1.3 to –1.5 | Moderate (~80 cycles) |

Key Findings :

Table 3: MOST Performance Metrics

| Compound | Energy Density (J/g) | Z-Isomer Half-Life (Days) | Photoisomerization Efficiency (%) |

|---|---|---|---|

| 4-Methoxyazobenzene | 101 | 6 | ~95 (MOF-confined) |

| AB | 75 | 1–2 | ~78 (bulk solid) |

| Ortho-Functional AB | 85 | 3–4 | ~99 (MOF-confined) |

Notable Advantages:

Toxicity and Environmental Impact

- 4-Methoxyazobenzene: Para-alkoxy groups are linked to carcinogenicity, but mutagenicity is lower than aminoazobenzene dyes .

- ABNO2: Nitro groups increase toxicity, limiting biocompatibility .

Preparation Methods

Diazotization of p-Methoxyaniline

p-Methoxyaniline undergoes diazotization in acidic aqueous media using sodium nitrite (NaNO₂) as the nitrosating agent. In a representative procedure, 6.16 g (50 mmol) of p-methoxyaniline is dissolved in a mixture of concentrated HCl (15 mL, 50%) and deionized water (45 mL). A solution of NaNO₂ (3.5 g, 50.7 mmol) in water (15 mL) is added dropwise over 1 hour at 0–5°C, yielding a stable diazonium salt solution. The reaction’s success hinges on maintaining low temperatures to prevent premature decomposition of the diazonium intermediate.

Azo Coupling with Phenol

The diazonium salt is coupled with phenol in an alkaline medium to form 4-hydroxy-4’-methoxyazobenzene. Phenol (8.00 g, 85 mmol) is dissolved in a sodium hydroxide solution, and the diazonium salt is added gradually. The coupling proceeds at 0–10°C, producing a bright orange precipitate. This intermediate is isolated via filtration, washed with cold water, and dried, achieving yields of 89–93%.

Methylation of the Hydroxyl Group

The hydroxyl group of the azo compound is methylated using dimethyl sulfate [(CH₃O)₂SO₂] in the presence of potassium carbonate (K₂CO₃). A mixture of 4-hydroxy-4’-methoxyazobenzene (10.0 g, 0.04 mol), (CH₃O)₂SO₂ (12.6 g, 0.1 mol), and K₂CO₃ (40 g, 0.29 mol) in acetone (160 mL) is refluxed for 20 hours. After work-up, the product is recrystallized from ethyl acetate or dichloromethane/methanol, yielding 4-methoxyazobenzene as a yellow powder (71.2% yield, 99% purity by HPLC).

Table 1: Traditional Two-Step Synthesis Parameters

| Step | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Diazotization | NaNO₂, HCl | 0–5°C, 1 h | 89–93 | — |

| Azo Coupling | Phenol, NaOH | 0–10°C, 2 h | 89–93 | — |

| Methylation | (CH₃O)₂SO₂, K₂CO₃ | Reflux, 20 h | 94–99 | 99.0 |

Modern Photochemical Synthesis Methods

Recent advances leverage photoredox chemistry to streamline synthesis or enable selective functionalization.

Photoredox-Driven Hydrazobenzene Formation

Irradiation of 4-methoxyazobenzene (2a) in dimethylformamide (DMF) containing 0.5 M HCl under 365 nm UV light induces a photoredox reaction. The protonated azobenzene undergoes reduction to hydrazobenzene, which subsequently rearranges into 4-methoxy-N²-arylbenzene-1,2-diamine (3a–3g) via an o-semidine rearrangement. This method achieves conversions of 61–82% with isolated yields of 45–81% after three steps, depending on the substituents.

Condensation to Benzimidazoles

Hydrazobenzene intermediates react with acetaldehyde in acidic media to form 6-methoxy-2-methyl-1-phenyl-1H-benzimidazoles (4a–4g). Optimized conditions (0.16 M HCl, 419 nm irradiation, 40 min) favor benzimidazole formation with minimal byproducts.

Table 2: Photochemical Synthesis Outcomes

| Starting Material | Conversion (%) | Product Yield (%) | Total Yield (3 Steps, %) |

|---|---|---|---|

| 2a (R = H) | 82 | 71 | 81 |

| 2b (R = Cl) | 78 | 68 | 76 |

| 2c (R = NO₂) | 61 | 45 | 62 |

Scale-Up Considerations and Pilot Protocols

Industrial-scale production requires modifications to solvent volumes, temperature control, and work-up procedures. A pilot-scale methylation step using 20.0 kg of 4-hydroxy-4’-methoxyazobenzene, 22.5 kg of triethylamine, and 35.5 kg of thionyl chloride in dichloromethane (700 L) achieved a 93.9% yield with 99.5% HPLC purity. Key adjustments included:

-

Gradual addition of reagents to manage exothermic reactions.

-

Ice-water baths to maintain temperatures below 25°C during thionyl chloride addition.

-

Neutralization with 10–20% NaOH to pH 8–9 for efficient extraction.

Analytical Characterization

Spectroscopic Validation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methoxyazobenzene, and how can purity be ensured?

- Methodological Answer : 4-Methoxyazobenzene is typically synthesized via azo-coupling reactions between aniline derivatives (e.g., 4-methoxyaniline) and diazonium salts under controlled pH and temperature. Purification involves recrystallization from ethanol or chromatography. Purity verification requires analytical techniques such as HPLC (>98% assay) and characterization via -NMR (methoxy proton at δ 3.8–4.0 ppm) and FT-IR (N=N stretch at ~1450 cm) .

Q. How should 4-methoxyazobenzene be stored to maintain stability?

- Methodological Answer : Store in amber glass containers under inert gas (N) at 2–8°C to prevent photoisomerization and oxidative degradation. Stability monitoring via periodic UV-vis spectroscopy (λ ~350 nm for trans-isomer) is recommended. Avoid exposure to strong acids/bases and humidity .

Q. What safety protocols are critical when handling 4-methoxyazobenzene?

- Methodological Answer : Use PPE (N95 masks, nitrile gloves) in fume hoods. In case of accidental exposure, rinse skin/eyes with water and consult medical professionals. Toxicity data (e.g., LD) should be referenced from SDS sheets. Avoid inhalation of dust; monitor airborne concentrations via OSHA-compliant methods .

Advanced Research Questions

Q. How do solvent systems influence the thermal cis-trans isomerization kinetics of 4-methoxyazobenzene?

- Methodological Answer : Kinetics are solvent-dependent due to polarity effects. In ionic liquids (e.g., BMIM-PF), isomerization rates are slower compared to polar aprotic solvents (e.g., DMF) due to increased viscosity. Use UV-vis spectroscopy to track isomer ratios (cis: ~440 nm, trans: ~350 nm) under controlled temperatures. Arrhenius analysis reveals activation energies (e.g., 80–100 kJ/mol in BMIM-TfN) .

Q. Can 4-methoxyazobenzene be integrated into redox flow batteries, and how is its electrochemical stability assessed?

- Methodological Answer : Yes, its high solubility in organic electrolytes (e.g., acetonitrile) and reversible redox behavior make it suitable for nonaqueous redox flow batteries (NARFBs). Cyclic voltammetry (CV) shows two redox peaks (E ~−1.2 V and −1.5 V vs. Ag/Ag). Long-term cycling tests (e.g., 100 cycles at 10 mM) reveal capacity fade rates <0.2% per cycle. Couple with Li metal anodes for enhanced capacity .

Q. What role do nanomaterials play in catalyzing the isomerization of 4-methoxyazobenzene?

- Methodological Answer : Uncoated Ag nanoparticles (AgNPs) accelerate cis-to-trans thermal isomerization via plasmonic heating and surface interactions. Monitor using time-resolved UV-vis spectroscopy in aqueous AgNP colloids. Stabilizers (e.g., citrate) prevent aggregation, maintaining catalytic efficiency. Computational simulations (DFT) reveal charge transfer between AgNPs and the azo group .

Q. How can computational methods predict the energy storage potential of 4-methoxyazobenzene in solar thermal fuels?

- Methodological Answer : Density Functional Theory (DFT) calculates energy differences between cis/trans isomers (~50–70 kJ/mol). Molecular dynamics (MD) simulations model interactions with host matrices (e.g., MOFs). Experimental validation involves DSC for enthalpy changes and UV-vis for photostationary states under controlled irradiation .

Q. What strategies mitigate data contradictions in isomerization studies across different research setups?

- Methodological Answer : Standardize experimental parameters: solvent purity, light intensity (e.g., 365 nm LED at 5 mW/cm), and temperature control (±0.1°C). Use internal standards (e.g., azobenzene) for cross-study calibration. Publish raw kinetic data (rate constants, Arrhenius plots) for reproducibility .

Methodological Notes

- Spectroscopy : UV-vis is critical for tracking isomerization, while -NMR confirms structural integrity.

- Electrochemistry : Use three-electrode cells with Pt working electrodes for reliable CV data.

- Safety : Regularly update SDS sheets and conduct hazard assessments for novel applications (e.g., nanoparticle composites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.